2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone
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Description
“2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone” is a chemical compound with the IUPAC name “2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanone”. It has a molecular weight of 206.14 .
Molecular Structure Analysis
The InChI code for “2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone” is "1S/C9H6F4O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3" . This code provides a standard way to encode the molecular structure using text.Scientific Research Applications
Polymer Synthesis
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone has been utilized in polymer synthesis. For instance, a study by Segawa, Higashihara, and Ueda (2010) demonstrated the successful synthesis of linear and hyperbranched polymers with varying degrees of branching using this compound. These polymers were synthesized through self-polycondensation, showing the versatility of 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone in polymer chemistry (Segawa, Higashihara, & Ueda, 2010).
Chiral Building Blocks
This compound has been used in the asymmetric synthesis of chiral building blocks. A study by Demir, Seşenoğlu, and Gerçek-Arkin (2001) highlighted the synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine from 2,2,2-trifluoro-1-furan-2-yl-ethanone, which is a related compound. This process is significant for producing chiral compounds that are valuable in various chemical syntheses (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
Synthesis of Trifluoromethylnaphthalenes
Mellor, El-Sagheer, Eltamany, and Metwally (2000) reported the use of 1-(3,4-dihydro-2H-5-pyranyl)-2,2,2-trifluoro-1-ethanone, a similar compound, in the synthesis of trifluoromethylnaphthalenes. This process involves the addition of Grignard reagents followed by dehydration and cyclization, underscoring the role of trifluoroethanone derivatives in the synthesis of complex fluorinated compounds (Mellor et al., 2000).
Bioreduction in Chemical Synthesis
González-Martínez, Gotor, and Gotor‐Fernández (2019) explored the bioreduction of a series of 1‐aryl‐2,2,2‐trifluoroethanones, including derivatives of the mentioned compound. This study aimed to develop a stereoselective route towards specific inhibitors, highlighting the utility of these compounds in advanced chemical syntheses (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Antimicrobial and Antifungal Activities
The compound has been investigated for its potential in antimicrobial and antifungal applications. For example, a study by Nandhikumar and Subramani (2018) on the green synthesis of novel 1,8-naphthyridines from related trifluoroethanone compounds showed promising antimicrobial and antifungal activities (Nandhikumar & Subramani, 2018).
properties
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYBITAYSRVBLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610958 |
Source
|
Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone | |
CAS RN |
886369-93-3 |
Source
|
Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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